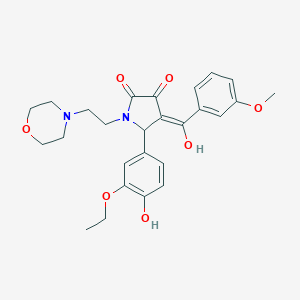
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrole derivatives. It has been extensively studied for its potential in various scientific applications due to its unique structural features.
科学的研究の応用
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential in various scientific applications. It has been shown to exhibit potent anti-inflammatory and antitumor activities. In addition, it has been found to possess significant antifungal and antibacterial properties. Furthermore, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and antitumor activities through the inhibition of the NF-κB signaling pathway. In addition, it has been proposed that 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one may exert its antifungal and antibacterial activities through the disruption of cell membrane integrity.
Biochemical and Physiological Effects:
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to induce apoptosis in cancer cells. Furthermore, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit significant antifungal and antibacterial activities.
実験室実験の利点と制限
One of the main advantages of using 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-inflammatory and antitumor activities. In addition, it has been shown to possess significant antifungal and antibacterial properties. However, one of the main limitations of using 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One possible direction is the investigation of its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is the development of novel analogs with improved solubility and bioavailability. Furthermore, the mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one could be further elucidated through in-depth studies. Finally, the compound could be further studied for its potential in the treatment of other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential in various scientific applications. It has been found to exhibit potent anti-inflammatory and antitumor activities, as well as significant antifungal and antibacterial properties. Furthermore, it has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While the compound has some limitations in terms of solubility, it holds great promise for future research in the field of medicinal chemistry.
合成法
The synthesis of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process. The first step involves the condensation of 4-chloroaniline and pyridine-3-carbaldehyde to form 4-chloro-N-(pyridin-3-yl)aniline. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the corresponding 3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. Finally, the compound is benzoylated using benzoyl chloride in the presence of a base to form the desired product.
特性
分子式 |
C22H15ClN2O3 |
|---|---|
分子量 |
390.8 g/mol |
IUPAC名 |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H15ClN2O3/c23-16-10-8-14(9-11-16)19-18(20(26)15-5-2-1-3-6-15)21(27)22(28)25(19)17-7-4-12-24-13-17/h1-13,19,26H/b20-18- |
InChIキー |
IHLPFFBLKRSUFW-ZZEZOPTASA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
正規SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)